3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a fluorophenyl group at the 3-position and two methyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been found to inhibit cyclooxygenase-2 (cox-2), a key enzyme involved in inflammation and pain .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can inhibit the activity of their target enzymes, such as cox-2 . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Result of Action
Based on the known effects of similar compounds, it may reduce inflammation and pain by inhibiting key enzymes and signaling molecules involved in these processes .
Biochemical Analysis
Biochemical Properties
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is known to interact with various enzymes and proteins. It has been found to exhibit anti-inflammatory effects, which are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-fluoroaniline with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazolo[1,5-a]pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used as a tool to study intracellular processes and molecular interactions due to its fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. The presence of the fluorophenyl group enhances its potential as a fluorescent probe, while the dimethyl groups contribute to its stability and reactivity .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIAHZHJPHDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.